N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide
Description
3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Properties
Molecular Formula |
C21H22N4O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-benzamido-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H22N4O2S/c1-3-14(4-2)20-24-25-21(28-20)23-19(27)16-11-8-12-17(13-16)22-18(26)15-9-6-5-7-10-15/h5-14H,3-4H2,1-2H3,(H,22,26)(H,23,25,27) |
InChI Key |
FGGJOUKMVNIMSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide (KOH) and ethanol (EtOH). This is followed by alkylation with alkyl halides and subsequent reaction with hydrazine . The structures of the synthesized compounds are usually confirmed using mass spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray analysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yielding and scalable reactions, would apply. The use of eco-friendly solvents and catalysts, as well as the optimization of reaction conditions to minimize waste and energy consumption, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a similar core structure but lacking the thiadiazole ring.
Thiadiazole derivatives: Compounds containing the thiadiazole ring but with different substituents.
Uniqueness
The uniqueness of 3-BENZAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its combination of the benzamide and thiadiazole moieties. This combination imparts distinct chemical and biological properties that are not observed in simpler benzamides or thiadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
